![molecular formula C12H11ClN2O2S B14479707 Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate CAS No. 70588-66-8](/img/structure/B14479707.png)
Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl ester group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate typically involves the reaction of 4-chlorobenzaldehyde with thiourea and chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol or methanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反応の分析
Types of Reactions
Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学的研究の応用
Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer activities and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fungicides, and biocides
作用機序
The mechanism of action of Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell growth and proliferation .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its antimicrobial activity, while the amino group allows for further chemical modifications .
特性
CAS番号 |
70588-66-8 |
|---|---|
分子式 |
C12H11ClN2O2S |
分子量 |
282.75 g/mol |
IUPAC名 |
methyl 2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-10(16)6-9-11(15-12(14)18-9)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H2,14,15) |
InChIキー |
DODXXFNYHLEPKU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(N=C(S1)N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


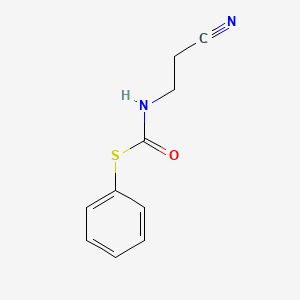
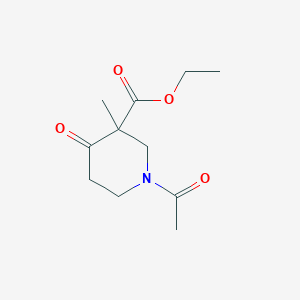
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
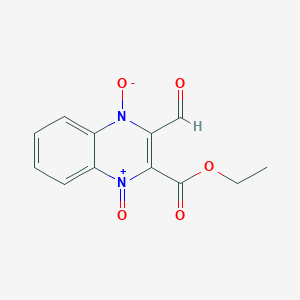
silane](/img/structure/B14479634.png)

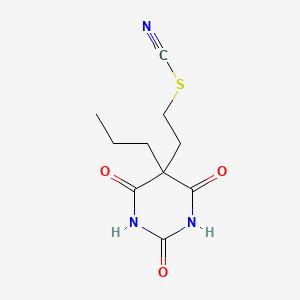
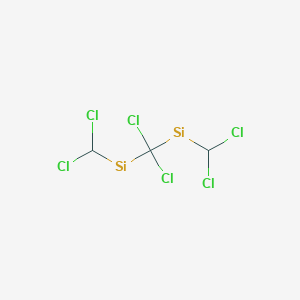
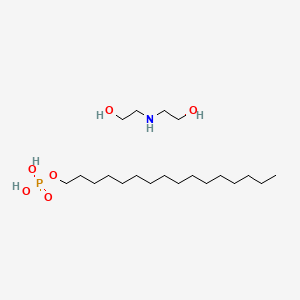
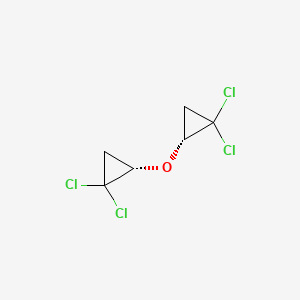
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
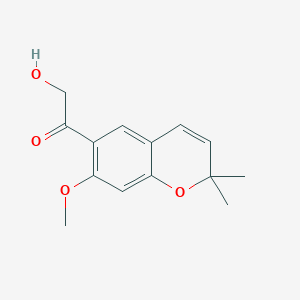
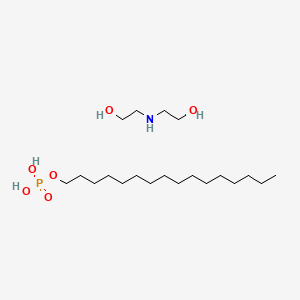
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)
